

# Comparative Analysis of CE-224535 Clinical Trial Data for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of **CE-224535** Against Leading Alternative Therapies for Rheumatoid Arthritis in Patients with Inadequate Response to Methotrexate.

This guide provides a comprehensive comparative analysis of the clinical trial data for **CE-224535**, a selective P2X7 receptor antagonist, and other prominent biologic and targeted synthetic Disease-Modifying Antirheumatic Drugs (DMARDs). The focus of this comparison is on the patient population with active rheumatoid arthritis (RA) who have had an inadequate response to methotrexate (MTX), a common scenario in clinical practice. All data presented is sourced from publicly available clinical trial information.

# Mechanism of Action: CE-224535 and the P2X7 Receptor

**CE-224535** is an investigational drug that acts as a selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells. Its activation by extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells, triggers a cascade of inflammatory responses. A key downstream effect of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome. This multiprotein complex then activates caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1 $\beta$  (pro-IL-1 $\beta$ ) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. These cytokines are potent mediators of inflammation in rheumatoid arthritis. By blocking the P2X7 receptor, **CE-224535** aims to inhibit this inflammatory cascade at an early stage.





Click to download full resolution via product page

P2X7 Receptor Signaling Pathway in Inflammation.

## **Clinical Trial Data: Efficacy Comparison**

The following tables summarize the primary efficacy endpoints from the Phase IIA clinical trial of **CE-224535** (NCT00628095) and pivotal clinical trials of several comparator drugs in patients with rheumatoid arthritis and an inadequate response to methotrexate. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard measures of improvement in RA clinical trials.

Table 1: Efficacy of CE-224535 vs. Placebo in MTX-IR RA Patients

| Treatment                 | Trial<br>Identifier | Duration | ACR20 | ACR50        | ACR70        |
|---------------------------|---------------------|----------|-------|--------------|--------------|
| CE-224535<br>(500 mg bid) | NCT0062809<br>5     | 12 Weeks | 34.0% | Not Reported | Not Reported |
| Placebo                   | NCT0062809<br>5     | 12 Weeks | 36.2% | Not Reported | Not Reported |

Note: The Phase IIA study of **CE-224535** did not demonstrate a statistically significant difference from placebo for the primary efficacy endpoint of ACR20 response at Week 12.[1][2]





Table 2: Efficacy of Comparator Biologic and Targeted Synthetic DMARDs in MTX-IR RA Patients



| Drug<br>Class                                | Drug<br>Name                                | Trial<br>Name              | Duration | ACR20           | ACR50 | ACR70           |
|----------------------------------------------|---------------------------------------------|----------------------------|----------|-----------------|-------|-----------------|
| TNF<br>Inhibitor                             | Adalimuma<br>b (40 mg<br>eow)               | ARMADA                     | 24 Weeks | 67.2%           | 55.2% | 26.9%           |
| IL-6<br>Inhibitor                            | Tocilizuma<br>b (8 mg/kg<br>IV q4w)         | LITHE                      | 24 Weeks | 59%             | 37%   | 15%             |
| JAK<br>Inhibitor                             | Upadacitini<br>b (15 mg<br>qd)              | SELECT-<br>MONOTHE<br>RAPY | 14 Weeks | 68%             | 42%   | 23%             |
| JAK<br>Inhibitor                             | Baricitinib<br>(4 mg qd)                    | RA-BEAM                    | 12 Weeks | 70%             | 49%   | 20%             |
| JAK<br>Inhibitor                             | Tofacitinib<br>(5 mg bid)<br>+ MTX          | ORAL<br>Strategy           | 6 Months | Not<br>Reported | 46%   | Not<br>Reported |
| Selective<br>Co-<br>stimulation<br>Modulator | Abatacept<br>(~10 mg/kg<br>IV q4w) +<br>MTX | AIM                        | 1 Year   | 67.7%           | 39.9% | 19.8%           |
| B-cell<br>Targeted<br>Therapy                | Rituximab<br>(2 x 1000<br>mg) + MTX         | SERENE                     | 24 Weeks | 51%             | 26%   | 12%             |
| IL-1<br>Receptor<br>Antagonist               | Anakinra<br>(100 mg<br>qd) + MTX            | -                          | 24 Weeks | 38%             | 17%   | 6%              |
| Placebo                                      | -                                           | ARMADA                     | 24 Weeks | 14.5%           | 8.1%  | 4.8%            |
| Placebo                                      | -                                           | LITHE                      | 24 Weeks | 25%             | 10%   | 3%              |
| Placebo<br>(Continued<br>MTX)                | -                                           | SELECT-<br>MONOTHE<br>RAPY | 14 Weeks | 41%             | 19%   | Not<br>Reported |



| Placebo | - | RA-BEAM | 12 Weeks | 40%   | 20%   | 7%   |
|---------|---|---------|----------|-------|-------|------|
| Placebo | - | AIM     | 1 Year   | 39.7% | 16.8% | 6.9% |
| Placebo | - | SERENE  | 24 Weeks | 23%   | 9%    | 3%   |
| Placebo | - | -       | 24 Weeks | 22%   | 8%    | 2%   |

# Clinical Trial Data: Safety and Tolerability Comparison

An overview of the safety profile of **CE-224535** compared to other treatments is presented below. Direct comparison of adverse event rates across different trials should be done with caution due to variations in study design, duration, and patient populations.

Table 3: Key Safety Findings in MTX-IR RA Patients



| Drug Name    | Trial Name             | Common Adverse<br>Events                                                  | Serious Adverse<br>Events (SAEs)                                 |
|--------------|------------------------|---------------------------------------------------------------------------|------------------------------------------------------------------|
| CE-224535    | NCT00628095            | Nausea (11.3%),<br>Diarrhea (7.5%)[1]                                     | 3.8%[1]                                                          |
| Adalimumab   | ARMADA                 | Injection site reactions, upper respiratory infections                    | Similar to placebo in<br>the initial 24-week<br>trial.           |
| Tocilizumab  | LITHE                  | Upper respiratory tract infections, headache, hypertension, increased ALT | Serious infections.                                              |
| Upadacitinib | SELECT-<br>MONOTHERAPY | Upper respiratory tract infections, nausea, headache                      | Serious infections,<br>herpes zoster, venous<br>thromboembolism. |
| Baricitinib  | RA-BEAM                | Upper respiratory tract infections, nausea, headache                      | Serious infections,<br>venous<br>thromboembolism.                |
| Tofacitinib  | ORAL Strategy          | Upper respiratory tract infections, headache, diarrhea                    | Serious infections,<br>herpes zoster, venous<br>thromboembolism. |
| Abatacept    | AIM                    | Headache, upper respiratory tract infection, nausea                       | Serious infections.                                              |
| Rituximab    | SERENE                 | Infusion-related reactions, infections                                    | Serious infections.                                              |
| Anakinra     | -                      | Injection site reactions                                                  | Serious infections.                                              |

## **Experimental Protocols**

Detailed experimental protocols for large-scale clinical trials are extensive. Below is a summarized methodology for the key trials cited.

### Validation & Comparative





**CE-224535** (NCT00628095) This was a Phase IIA, randomized, double-blind, placebocontrolled, parallel-group study.[2] Patients with active RA and an inadequate response to a stable dose of MTX (≥7.5 mg/week) were randomized to receive either **CE-224535** (500 mg twice daily) or placebo for 12 weeks, while continuing their background MTX therapy.[2] The primary efficacy endpoint was the ACR20 response rate at Week 12.[2]

Adalimumab (ARMADA Trial) This was a 24-week, randomized, double-blind, placebo-controlled study. Patients with active RA on a stable dose of MTX were randomized to receive adalimumab (20 mg, 40 mg, or 80 mg) or placebo subcutaneously every other week. The primary endpoint was the ACR20 response at 24 weeks.

Tocilizumab (LITHE Study) This was a 2-year, randomized, double-blind, placebo-controlled study. Patients with moderate to severe active RA and an inadequate response to MTX were randomized to receive tocilizumab (4 or 8 mg/kg) or placebo intravenously every 4 weeks, in combination with a stable dose of MTX. The co-primary endpoints were the proportion of patients with an ACR20 response at week 24 and the change from baseline in the Genant-modified Total Sharp Score at week 52.

Upadacitinib (SELECT-MONOTHERAPY) This was a Phase 3, randomized, double-blind, parallel-group study. Patients with active RA and an inadequate response to MTX were randomized to switch to upadacitinib monotherapy (15 mg or 30 mg once daily) or to continue their stable dose of MTX. The primary endpoints were the proportion of patients achieving ACR20 and a Disease Activity Score 28-joint count using C-reactive protein (DAS28-CRP) of ≤3.2 at week 14.

Baricitinib (RA-BEAM) This was a 52-week, randomized, double-blind, placebo- and active-controlled study. Patients with active RA and an inadequate response to MTX were randomized to receive baricitinib (4 mg once daily), adalimumab (40 mg every other week), or placebo, all in addition to their background MTX. The primary endpoint was the ACR20 response at week 12 for baricitinib versus placebo.

Tofacitinib (ORAL Strategy) This was a 1-year, Phase 3b/4, double-blind, head-to-head, non-inferiority, randomized controlled trial. Patients with active RA and an inadequate response to MTX were randomized to receive tofacitinib (5 mg twice daily) as monotherapy, tofacitinib (5 mg twice daily) with MTX, or adalimumab (40 mg every other week) with MTX. The primary endpoint was the proportion of patients achieving an ACR50 response at month 6.



Abatacept (AIM Trial) This was a 1-year, randomized, double-blind, placebo-controlled study. Patients with active RA and an inadequate response to MTX received intravenous abatacept (approximately 10 mg/kg) or placebo, in addition to their background MTX. The primary endpoint was the ACR20 response at 6 months.

Rituximab (SERENE Trial) This was a Phase III, randomized, double-blind, placebo-controlled trial. Patients with active RA and an inadequate response to MTX who were biologic-naïve were randomized to receive rituximab (2 x 500 mg or 2 x 1000 mg) or placebo infusions, in addition to stable MTX. The primary endpoint was the ACR20 response at week 24.

Anakinra Multiple randomized, double-blind, placebo-controlled trials have been conducted. In a representative study, patients with active RA despite MTX treatment were randomized to receive daily subcutaneous injections of anakinra (100 mg) or placebo for 24 weeks, in addition to their background MTX. The primary endpoint was the ACR20 response at week 24.[3]

#### General Workflow of a Randomized Controlled Trial in RA.

### **Summary and Conclusion**

The Phase IIA clinical trial of **CE-224535** did not demonstrate efficacy superior to placebo in patients with rheumatoid arthritis who had an inadequate response to methotrexate. The ACR20 response rate for **CE-224535** was numerically similar to that of the placebo group.[1][2] While the safety profile of **CE-224535** was acceptable in this study, the lack of efficacy contrasts with the established benefits of numerous other approved biologic and targeted synthetic DMARDs in this patient population.

As demonstrated in the comparative data tables, TNF inhibitors, IL-6 inhibitors, JAK inhibitors, a selective co-stimulation modulator, and a B-cell targeted therapy have all shown significant improvements in ACR20, ACR50, and ACR70 response rates compared to placebo in patients with MTX-inadequate response. These agents represent the current standard of care for this patient population.

Further research would be necessary to determine if **CE-224535** could have a role in other inflammatory conditions or in a different subset of rheumatoid arthritis patients. However, based on the available data from the NCT00628095 trial, **CE-224535** does not appear to be a viable alternative to the currently approved advanced therapies for rheumatoid arthritis in patients with an inadequate response to methotrexate.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Anakinra in the treatment of rheumatoid arthritis in adult patients with an inadequate response to methotrexate. Systematic review and meta-analysis [reu.termedia.pl]
- 3. Long-term safety and efficacy of abatacept in patients with rheumatoid arthritis and an inadequate response to methotrexate: a 7-year extended study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of CE-224535 Clinical Trial Data for Rheumatoid Arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668769#comparative-analysis-of-ce-224535clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com